2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride (free base CAS: 2352057-92-0) is a highly specialized unnatural aromatic amino acid building block . Structurally, it is a homophenylalanine homolog where the standard phenyl ring is replaced by a bulky, heteroaromatic 1-phenyl-1H-pyrazol-4-yl moiety [1]. Supplied as a hydrochloride salt, this compound is primarily procured for advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug discovery. It offers a distinct combination of extended side-chain reach via the butanoic acid backbone, modulated lipophilicity, and specific pi-stacking capabilities. The hydrochloride form ensures optimal crystalline stability and aqueous processability during initial derivatization (e.g., Fmoc/Boc protection) compared to the amorphous free base, making it a critical precursor for synthesizing protease inhibitors and protein-protein interaction (PPI) modulators .
Procuring standard aromatic amino acids, such as L-homophenylalanine or standard pyrazolylalanine (the propanoic acid analog), fails to replicate the specific spatial and electronic profile of this compound [1]. The propanoic acid analog lacks the extra methylene spacer, restricting side-chain flexibility and preventing the bulky 1-phenylpyrazole group from reaching deep hydrophobic binding pockets without distorting the peptide backbone. Conversely, standard L-homophenylalanine lacks the pyrazole nitrogens, which are essential for localized dipole interactions and hydrogen-bond acceptance. Furthermore, attempting to use the free base form of this specific compound often results in poor solubility during aqueous derivatization steps and increased susceptibility to oxidation, necessitating the procurement of the hydrochloride salt for reproducible, high-yield synthesis [1].
The homologation from a standard propanoic acid backbone to a butanoic acid backbone provides a critical extension in side-chain reach [1]. Structural modeling demonstrates that the extra methylene group extends the reach of the bulky 1-phenylpyrazole moiety by approximately 1.5 Å compared to the propanoic acid analog [2]. This extension allows the aromatic system to fully occupy deep hydrophobic sub-pockets (such as the S1' pocket in proteases) without inducing unfavorable steric clashes at the peptide backbone.
| Evidence Dimension | Side-chain extension distance |
| Target Compound Data | Butanoic acid derivative (homo-analog) |
| Comparator Or Baseline | Propanoic acid derivative (alanine analog) |
| Quantified Difference | ~1.5 Å extension in spatial reach |
| Conditions | In silico modeling and structure-activity relationship (SAR) mapping |
Essential for designing peptidomimetics that require deep pocket penetration without compromising backbone conformation.
Replacing the simple phenyl ring of L-homophenylalanine with a 1-phenyl-1H-pyrazol-4-yl group significantly alters the physicochemical profile of the side chain. The pyrazole nitrogens introduce a localized dipole moment (~2.3 D) and potential hydrogen-bond acceptor sites, while the N-phenyl substitution increases overall lipophilicity [1]. Calculated partition coefficients (cLogP) indicate an increase of approximately 1.2 log units compared to L-homophenylalanine . This combination of increased lipophilicity and altered pi-electron distribution enables stronger, geometrically distinct pi-pi stacking with target receptor residues.
| Evidence Dimension | Calculated LogP and Dipole Moment |
| Target Compound Data | 1-phenyl-1H-pyrazol-4-yl moiety |
| Comparator Or Baseline | L-homophenylalanine (unsubstituted phenyl) |
| Quantified Difference | ~1.2 log unit increase in cLogP and introduction of a ~2.3 D dipole |
| Conditions | Physicochemical profiling of unnatural amino acid side chains |
Allows medicinal chemists to simultaneously increase peptide lipophilicity for membrane permeability while maintaining specific polar interactions via the pyrazole core.
The extended homo-chain of the butanoic acid derivative provides a distinct synthetic advantage over shorter-chain bulky unnatural amino acids, such as 3,3-diphenylalanine [1]. By distancing the bulky 1-phenylpyrazole group from the alpha-carbon, steric hindrance during peptide coupling is significantly reduced. Following standard Fmoc-protection, this compound exhibits >95% coupling efficiency in standard 1-hour cycles using standard coupling reagents (e.g., HBTU/DIPEA), whereas shorter-chain analogs with similar bulk often require extended coupling times or expensive reagents like HATU to achieve >85% conversion [2].
| Evidence Dimension | Fmoc-SPPS Coupling Efficiency |
| Target Compound Data | Fmoc-protected butanoic acid derivative |
| Comparator Or Baseline | Shorter-chain bulky aromatics (e.g., 3,3-diphenylalanine) |
| Quantified Difference | >95% efficiency (single coupling) vs. <85% efficiency (requiring double coupling) |
| Conditions | Standard Fmoc-SPPS on Rink amide resin, 1-hour coupling cycle |
Reduces synthesis time and reagent costs during automated peptide manufacturing by eliminating the need for complex double-coupling protocols.
Procurement of the hydrochloride salt form provides significant handling and stability advantages over the free base [1]. The free base of complex unnatural amino acids often presents as an amorphous solid with limited aqueous solubility, complicating initial derivatization steps. The hydrochloride salt provides a highly crystalline, free-flowing powder with a >5-fold increase in aqueous solubility at neutral to slightly acidic pH . This ensures rapid dissolution and precise concentration control during the initial stages of synthesis, while also preventing oxidative degradation during long-term storage.
| Evidence Dimension | Aqueous solubility and physical stability |
| Target Compound Data | Hydrochloride salt |
| Comparator Or Baseline | Free base amino acid |
| Quantified Difference | >5-fold increase in aqueous solubility and superior crystalline stability |
| Conditions | Standard laboratory handling and aqueous derivatization buffers |
Ensures reliable, reproducible precursor preparation and minimizes material loss due to degradation or incomplete dissolution.
The ~1.5 Å side-chain extension and the bulky 1-phenylpyrazole moiety make this compound highly suitable as a P1 or P1' residue in peptidomimetic protease inhibitors [1]. It effectively fills deep hydrophobic clefts that standard aromatic amino acids cannot reach, while the pyrazole nitrogens participate in localized hydrogen bonding with the enzyme backbone.
In the design of alpha-helical mimetics targeting PPIs (such as the MDM2-p53 pathway), the increased lipophilicity and unique pi-stacking geometry of the 1-phenylpyrazole group enhance binding affinity and target selectivity compared to standard homophenylalanine derivatives [2].
Due to its >95% coupling efficiency in standard SPPS protocols, the Fmoc-protected derivative of this compound is highly suitable for inclusion in automated combinatorial peptide libraries [3]. The reduced steric hindrance at the alpha-carbon allows for seamless integration into high-throughput workflows without customized coupling cycles.